Methyltetrazine-PEG4-Amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

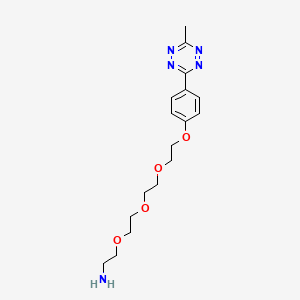

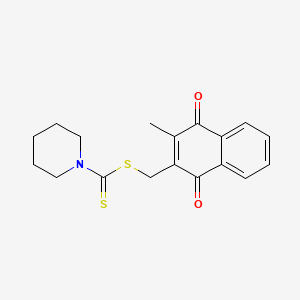

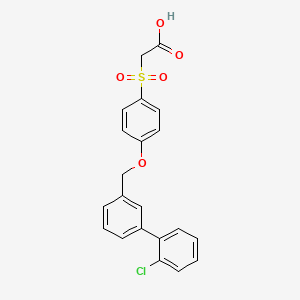

Methyltetrazine-PEG4-amine HCl salt is a PEG derivative containing a free amine and a methyltetrazine group. It is one of the most stable tetrazines commercially available. Methyl group improves the stability and hydrophilic PEG spacer increases water-solubility. This reagent is supplied as HCl salt for improved stability and easy handling.

Wissenschaftliche Forschungsanwendungen

Fluorescent Imaging

Methyltetrazine-PEG4-Amine is used in the synthesis and molecular-design strategies for tetrazine-based fluorogenic probes . These probes are used in fluorescence imaging, which is a crucial tool for understanding biological systems . The tetrazine-functionalized dyes act as fluorogenic probes, revolutionizing labeling strategies for fluorescence imaging .

Bioorthogonal Chemistry

Bioorthogonal chemistries have been used for fluorescent imaging due to the advantageous reactions they employ . Methyltetrazine-PEG4-Amine plays a significant role in these chemistries, particularly in inverse electron demand Diels–Alder (iEDDA) reactions . These reactions have gained attention due to their fast kinetics and excellent specificity .

Protein Labeling

Methyltetrazine-PEG4-Amine is an amine-reactive, water-soluble labeling reagent used to modify proteins, antibodies, and other amine-containing biopolymers in aqueous media . This compound undergoes hydrolysis in aqueous media at a much slower rate compared to other esters, allowing for more efficient labeling .

Apoptosis Induction

The extracellular domain of human Fas ligand (hFasLECD) triggers apoptosis of malignant cells . Methyltetrazine-PEG4-Amine is used in the site-specific chemical conjugation of hFasLECD, enhancing its potential in medical biotechnology .

Molecular Design Strategies

Methyltetrazine-PEG4-Amine is used in molecular-design strategies for tetrazine-functionalized fluorogenic probes . These strategies include traditional Pinner reaction and “Pinner-like” reactions for tetrazine synthesis, as well as metal-catalyzed C–C bond formations with convenient tetrazine intermediates .

Fabrication of Tetrazine-Conjugated Fluorophores

Methyltetrazine-PEG4-Amine is used in the fabrication of tetrazine-conjugated fluorophores . These fluorophores are used in various bioimaging applications .

Wirkmechanismus

Target of Action

Methyltetrazine-PEG4-Amine is an amine-reactive reagent that primarily targets proteins, peptides, or amine-modified oligonucleotides . It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

The compound forms a covalent bond with its targets at a pH level of 7-9 . This interaction is facilitated by the NHS ester present in the compound, which can react with a primary amine . The PEG spacer arm in the compound provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

Biochemical Pathways

The compound is used in the process of bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Pharmacokinetics

It is known that methyltetrazine-peg4-amine is soluble in aqueous buffers up to 18 mM . This solubility likely contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable amide bond with proteins, peptides, or amine-modified oligonucleotides . This enables the visualization of enzyme activities within complex biological systems .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound reacts specifically and efficiently with a primary amine at a pH level of 7-9 . It is also moisture-sensitive, and exposure to moisture can cause the NHS-ester moiety to hydrolyze and become non-reactive . Therefore, it is recommended to prepare stock solutions immediately before use and to store them in anhydrous solvents .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEAATMYJGXMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG4-Amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)